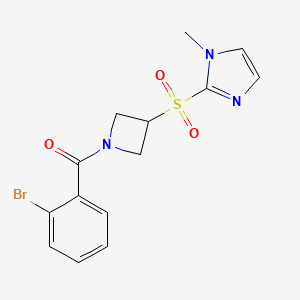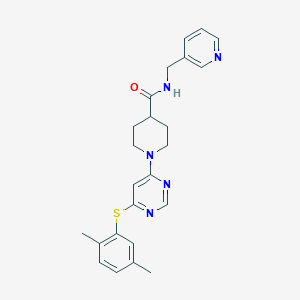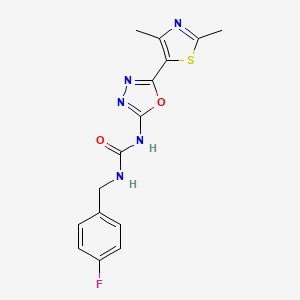
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide, also known as EOMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOMP is a small molecule that has been synthesized through a series of chemical reactions and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Electronic and Bonding Properties of Copper(II) Complexes
The mixed-ligand N-(2-picolyl)picolinamidocopper(II) complexes, including variations with N-(2-picolyl)picolinamide anion, were synthesized and characterized to understand their electronic and bonding properties. These studies revealed the molecular structures, spectroscopic data, and electronic configurations of the complexes, indicating significant contributions from the central amido of the picolinamide ligand as a strong π-donor (Wu & Su, 1997).
Synthesis and Scale-Up of VU0424238 (Auglurant)
Research detailed the kilogram-scale synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238, auglurant), highlighting a novel mGlu5 negative allosteric modulator. The process demonstrated efficient methodologies, including a challenging pyridine N-oxidation sequence and the elimination of chromatography steps, showcasing the compound's high purity and its potential as an alternative treatment for depression (David et al., 2017).
Nitration of Amino- and Diaminopyridines
Investigations into the nitration of amino- and diaminopyridines led to unexpected dinitrated derivatives. This research provided insights into synthetic pathways for creating dinitrated derivatives, contributing to the broader field of heterocyclic chemistry and its applications in various scientific domains (Ritter & Licht, 1995).
Antimicrobial Properties of Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate Derivatives
The synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives showcased significant to moderate antimicrobial activities. This research contributes to the development of new antimicrobial agents by exploring the potential of heterocyclic moieties (Abdel-Mohsen, 2014).
Antibacterial Study of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide
This study focused on the synthesis, crystallization, and antibacterial activity of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. It highlighted the compound's efficacy against both gram-positive and gram-negative bacteria, contributing valuable data to the search for new antibacterial compounds (Adam et al., 2016).
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-23-13-7-6-11(9-18-13)15-20-14(24-21-15)10-19-16(22)12-5-3-4-8-17-12/h3-9H,2,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJNNIXGGMOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)







![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)